Etilefrine
Overview
Description
Etilefrine is a sympathomimetic amine that acts as a cardiac stimulant and antihypotensive agent. It is primarily used to treat orthostatic hypotension, a condition characterized by a sudden drop in blood pressure when standing up. This compound interacts with both alpha and beta adrenergic receptors, leading to increased cardiac output, stroke volume, and blood pressure .
Mechanism of Action
Target of Action
Etilefrine, also known as Etilefrin, is an adrenergic agonist primarily of α1 and β1 receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining cardiovascular homeostasis .
Mode of Action
This compound interacts with its primary targets, the α1 and β1 adrenergic receptors, to exert its physiological effects . As an agonist, it binds to these receptors and activates them, leading to a series of intracellular events . This interaction results in vasoconstriction and increased cardiac output, which helps in managing conditions like hypotension .
Biochemical Pathways
The activation of α1 and β1 adrenergic receptors by this compound triggers a cascade of biochemical reactions. These reactions involve the stimulation of both α and β adrenergic receptors, leading to increased cardiac output, stroke volume, venous return, and blood pressure . It’s important to note that this compound has a much higher affinity for β1 (cardiac) than for β2 adrenergic receptors .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is completely absorbed, and about 55% of the drug is bioavailable due to an extensive first-pass effect . The time curve of plasma levels of this compound is compatible with an open 2-compartment model characterized by a rather large volume of distribution and a predominant half-life of 2 hours .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the response to this compound can vary among individuals due to factors such as genetic makeup, age, health status, and concomitant medications .
Biochemical Analysis
Biochemical Properties
Etilefrine interacts with beta-1 and some alpha-adrenergic receptors . It appears to have a much higher affinity for β1 (cardiac) than for β2 adrenoreceptors . The interaction with these receptors plays a crucial role in its function as a vasoconstrictor agent .
Cellular Effects
This compound influences cell function by interacting with adrenergic receptors, which are integral membrane proteins located in various types of cells . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with adrenergic receptors . It binds to these receptors, leading to a series of events that result in vasoconstriction . This binding can lead to enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in adrenergic signaling pathways
Subcellular Localization
Given its role as an adrenergic agonist, it is likely to be found wherever adrenergic receptors are located within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etilefrine can be synthesized through several methods. One common method involves the reaction of alpha-bromo-m-hydroxyacetophenone with N-ethylbenzylamine in a solvent at a temperature of 10-20°C. The reaction mixture is then subjected to heat preservation for 3-6 hours, followed by the addition of hydrochloric acid to adjust the pH to 0.5-1.5. The resulting product is alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride. This intermediate is then dissolved in an alcohol solvent, and catalytic hydrogenation is carried out at 30-40°C under nitrogen atmosphere to yield this compound hydrochloride .
Industrial Production Methods
Industrial production of this compound often involves the use of cardanol derived from cashew nut shell liquid. The key intermediate, 3-vinylphenol, is synthesized from cardanol through ethenolysis. This intermediate undergoes hydroxyamination with an iron porphyrin catalyst to produce norfenefrine, which is then ethylated to form this compound .
Chemical Reactions Analysis
Types of Reactions
Etilefrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Catalytic hydrogenation is used in its synthesis.
Substitution: Halogenation and alkylation reactions are common in its synthetic pathways.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenating agents like bromine or alkylating agents like ethyl iodide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: this compound hydrochloride.
Substitution: Various substituted phenylethanolamines.
Scientific Research Applications
Etilefrine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of adrenergic agonists.
Biology: Investigated for its effects on adrenergic receptors and cardiovascular function.
Medicine: Primarily used to treat orthostatic hypotension and other cardiovascular conditions.
Industry: Utilized in the synthesis of other pharmaceutical compounds and as a research tool in drug development
Comparison with Similar Compounds
Etilefrine is similar to other sympathomimetic amines such as norfenefrine, phenylephrine, and fenoprofene. it is unique in its balanced interaction with both alpha and beta adrenergic receptors, making it particularly effective in treating orthostatic hypotension. Other compounds like phenylephrine primarily target alpha receptors, while norfenefrine has a higher affinity for beta receptors .
List of Similar Compounds
- Norfenefrine
- Phenylephrine
- Fenoprofene
Properties
IUPAC Name |
3-[2-(ethylamino)-1-hydroxyethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVIAVUSQAWMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride) | |
Record name | Etilefrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023029 | |
Record name | Etilefrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085437 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
709-55-7, 10128-36-6 | |
Record name | (±)-Etilefrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etilefrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etilefrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08985 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etilefrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etilefrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETILEFRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6F8MY53V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
208-209 | |
Record name | Etilefrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08985 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does etilefrine exert its effects on the cardiovascular system?
A1: this compound acts as an agonist at both alpha- and beta2-adrenergic receptors []. By stimulating alpha-1-adrenergic receptors, this compound primarily induces vasoconstriction in the arteriolar and venous vasculature, leading to a decrease in venous pooling and an increase in blood pressure [].
Q2: Does this compound have any direct effects on the heart?
A2: While its primary effects are on blood vessels, this compound can also stimulate beta-1 adrenergic receptors in the heart []. This stimulation results in positive chronotropic and inotropic effects, meaning it increases heart rate and contractility, respectively.
Q3: What is the bioavailability of oral this compound?
A3: The bioavailability of oral this compound is relatively low due to significant first-pass metabolism [, ]. Studies comparing this compound to its stearic acid ester prodrug found the relative bioavailability of the prodrug to be approximately 51% compared to this compound, suggesting that the prodrug strategy may partially overcome the first-pass effect [].
Q4: How is this compound metabolized and excreted?
A4: this compound is primarily metabolized in the liver via conjugation with sulfate, forming the major metabolite this compound sulfate [, ]. Additional minor metabolites, identified as isomeric tetrahydroisoquinolines, are also formed through condensation with formaldehyde []. These metabolites are excreted in the urine, both in free and conjugated forms [].
Q5: What are the primary clinical applications of this compound?
A5: this compound is primarily used in the management of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing [, , ]. It has also been investigated for its potential in treating other conditions, such as vasovagal syncope [, ], priapism [, , , ], and chylothorax [, , , , ].
Q6: Is this compound effective in preventing hypotension during spinal anesthesia?
A6: Research suggests that oral this compound, administered preoperatively, can reduce the fall in blood pressure during spinal anesthesia []. Intravenous this compound has also been compared to phenylephrine for treating hypotension during spinal anesthesia for cesarean section, with results indicating this compound may be associated with a lower total dose requirement and shorter duration of hypotension [].
Q7: Can this compound be used to treat priapism?
A7: this compound has been investigated as a potential treatment for priapism, particularly in the context of sickle cell disease [, , ]. Studies suggest that both intracavernous injection and oral administration of this compound may be effective in resolving priapism and reducing the frequency of stuttering priapism [, , ].
Q8: What is the role of this compound in managing chylothorax?
A8: this compound has emerged as a potential therapeutic option for managing chylothorax, a condition characterized by the accumulation of lymphatic fluid in the pleural space [, , , , ]. While the exact mechanism is unclear, this compound is thought to promote smooth muscle contraction of the thoracic duct, potentially reducing chyle flow and facilitating resolution of the chylothorax [, , , , ].
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